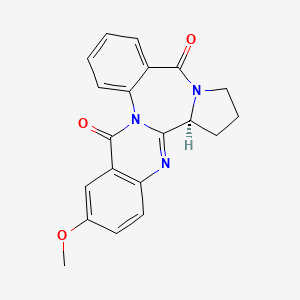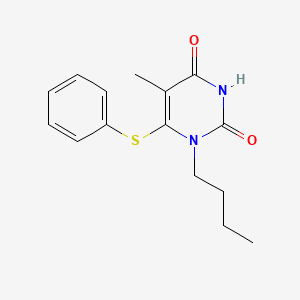
1-Butyl-6-(phenylthio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6-(phenylthio)thymine is a synthetic compound that belongs to the class of thymine derivatives. . This compound has garnered interest due to its unique chemical structure and promising biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-(phenylthio)thymine typically involves the lithiation of 5-ethyluracil derivatives followed by reaction with an aryl aldehyde . The process includes:
Lithiation: Using lithium diisopropylamide (LDA) to lithiate 5-ethyluracil derivatives.
Reaction with Aryl Aldehyde: The lithiated intermediate reacts with an aryl aldehyde to form 6-(arylhydroxymethyl)-5-ethyluracil derivatives.
Oxidative Hydrolysis: This step converts the thione to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to modify the phenylthio group.
Substitution: The butyl and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenylthio derivatives.
Substitution: A variety of substituted thymine derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-6-(phenylthio)thymine has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of thymine derivatives.
Biology: Investigated for its potential as an antiviral agent, particularly against HIV-1.
Medicine: Explored as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment.
Mecanismo De Acción
The mechanism of action of 1-Butyl-6-(phenylthio)thymine involves its interaction with the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme’s active site, inhibiting its activity and preventing the replication of the virus . This inhibition is achieved through non-competitive binding, which disrupts the enzyme’s function without directly competing with the natural substrate .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): A well-known NNRTI with similar antiviral properties.
6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil: Another thymine derivative with potent anti-HIV activity.
Uniqueness
1-Butyl-6-(phenylthio)thymine stands out due to its unique butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thymine derivatives . Its specific structure allows for targeted interactions with the reverse transcriptase enzyme, making it a promising candidate for further drug development .
Propiedades
Número CAS |
136160-21-9 |
|---|---|
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-butyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2S/c1-3-4-10-17-14(11(2)13(18)16-15(17)19)20-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |
Clave InChI |
LRAWIWVJQCNVJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



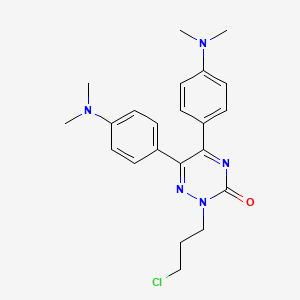
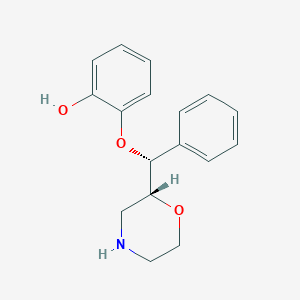
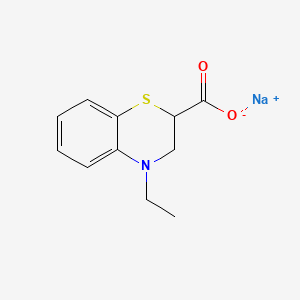


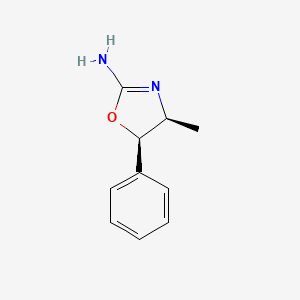
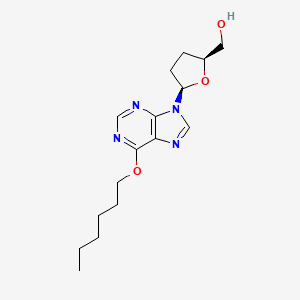
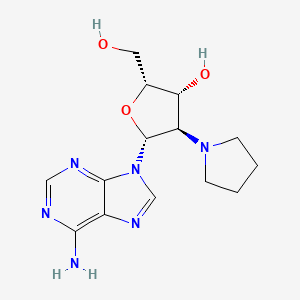
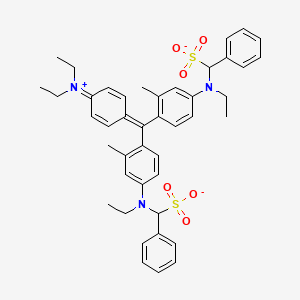
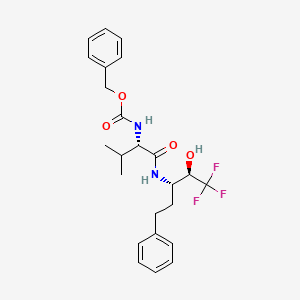
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

